![molecular formula C7H6IN3S B13025447 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of an iodine atom at the 7th position and a methylsulfanyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the N-amination of methyl pyrrole-2-carboxylate followed by cyclization and iodination. The reaction conditions typically involve the use of chloramine as an aminating agent and subsequent treatment with iodine or N-iodosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process can be employed, where the triazine moiety is assembled from pyrrole and other commodity chemicals. This process has been optimized to achieve an overall yield of 55% .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Cyclization Reactions: Cyclization can be achieved using strong bases or acidic conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the reagent used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral drugs such as remdesivir.
Biological Research: The compound is used in studying various biological pathways and molecular targets, including EGFR and VEGFR-2 inhibitors.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cellular proliferation and induction of apoptosis in cancer cells . The compound’s derivatives also exhibit antiviral activity by inhibiting viral RNA-dependent RNA polymerase .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
- 2-Arylaminopyrrolo[2,1-f][1,2,4]triazine
Comparison: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile intermediate in synthetic chemistry. Compared to its brominated counterpart, the iodinated compound often exhibits higher reactivity in substitution reactions .
Eigenschaften
Molekularformel |
C7H6IN3S |
|---|---|
Molekulargewicht |
291.11 g/mol |
IUPAC-Name |
7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6IN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 |
InChI-Schlüssel |
XCXLSYDXLMCDID-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN2C(=CC=C2I)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
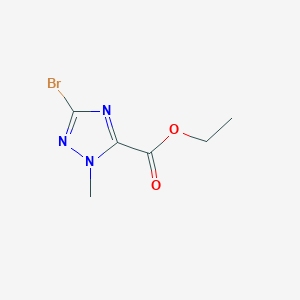
![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
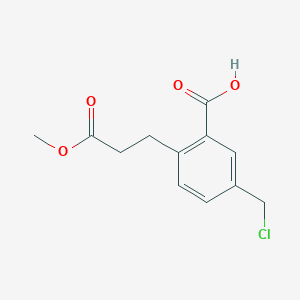
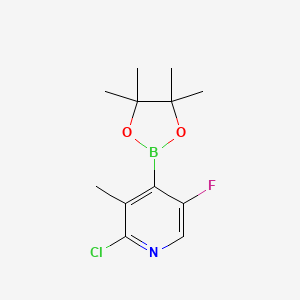
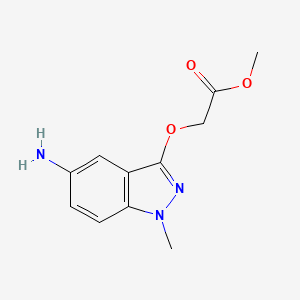
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)

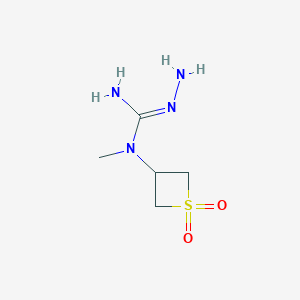
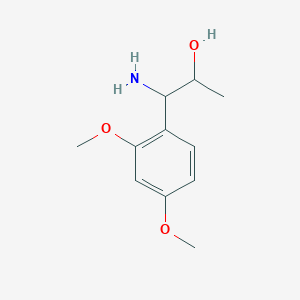
![1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)
